7-hydroxy-3-(2-methoxyphenyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(2-methoxyphenyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including hydroxy, methoxy, and piperazinyl groups. These substitutions confer unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The piperazinyl group is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor of the chromen-4-one compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate reaction rates. Solvent selection and purification techniques such as recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings and the piperazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, piperazine derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives. Substitution reactions typically result in various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, 7-hydroxy-3-(2-methoxyphenyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-chromen-4-one exhibits various bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities are attributed to its ability to interact with biological macromolecules and modulate biochemical pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for preventing oxidative stress-related diseases. Additionally, its anti-inflammatory effects are of interest in the treatment of chronic inflammatory conditions.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and functional materials. Its versatile chemical structure allows for the design of novel compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing the compound’s binding affinity to enzymes and receptors. The piperazinyl group may enhance the compound’s solubility and bioavailability, facilitating its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-hydroxy-3-(2-methoxyphenyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-chromen-4-one is unique due to the presence of the piperazinyl group. This group not only enhances its chemical reactivity but also improves its pharmacokinetic properties, making it a more versatile and potent compound for various applications.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-33-20-9-7-19(8-10-20)30-15-13-29(14-16-30)17-23-25(31)12-11-22-27(32)24(18-35-28(22)23)21-5-3-4-6-26(21)34-2/h3-12,18,31H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWNYNSVQAKYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.